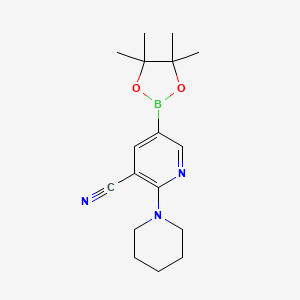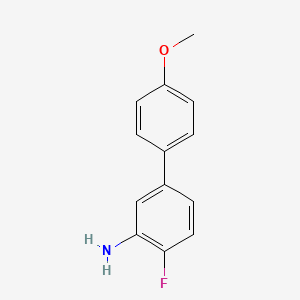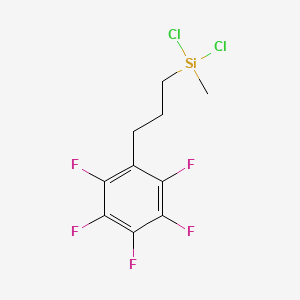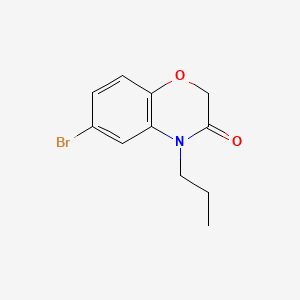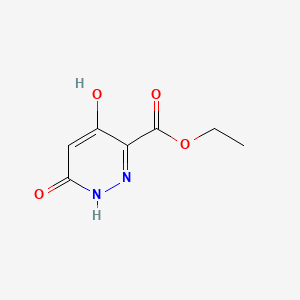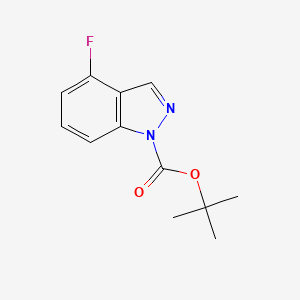
1-Boc-4-fluoro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-fluoro-1H-indazole is a fluorinated indazole derivative. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a fluorine atom at the 4-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Mécanisme D'action
- The primary target of 1-Boc-4-fluoro-1H-indazole is not explicitly mentioned in the available literature. However, indazole-containing heterocyclic compounds often exhibit diverse pharmacological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
- The fluorine group in this compound can influence its interactions with other molecules. For instance, it can coordinate with metal centers (such as Ir, Ln, and Eu) to form photosensitizers, facilitating ligand-to-metal energy transfer processes .
Target of Action
Mode of Action
Its potential lies in its unique structural features, which warrant exploration in drug discovery and development . 🌟
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Boc-4-fluoro-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole structure . The Boc protecting group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-4-fluoro-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Major Products Formed:
Nucleophilic Substitution: Substituted indazole derivatives.
Deprotection: 4-fluoro-1H-indazole.
Applications De Recherche Scientifique
1-Boc-4-fluoro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Comparaison Avec Des Composés Similaires
4-fluoro-1H-indazole: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-Boc-1H-indazole: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Uniqueness: 1-Boc-4-fluoro-1H-indazole is unique due to the presence of both the Boc protecting group and the fluorine atom, which confer specific reactivity and stability. This combination makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
tert-butyl 4-fluoroindazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJFERPCGZDBQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
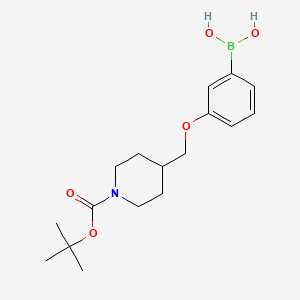
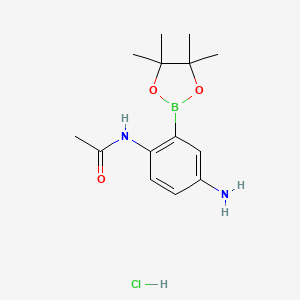
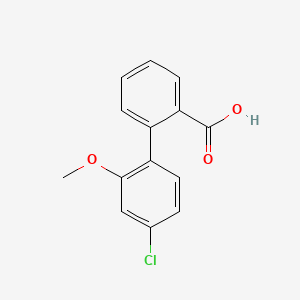
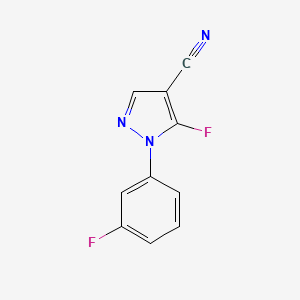
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)
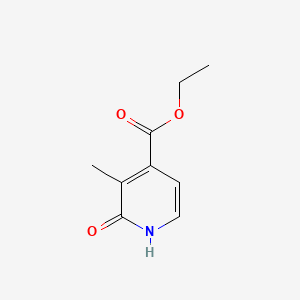

![2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B572559.png)
